![molecular formula C18H24N2O4S B2898361 Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-23-7](/img/structure/B2898361.png)
Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is complex, with a cyclopropyl group, a tosyl group, and a 1-oxa-4,8-diazaspiro[4.5]decan-8-yl group. The structure is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot three-component condensation . This reaction involves the combination of N-benzylpiperidone, an appropriate amine, and thioglycolic acid .Scientific Research Applications
Cyclopropanation and Synthesis of Amino Acids
Research demonstrates methodologies for synthesizing cyclopropane amino acids, highlighting the versatility of cyclopropyl derivatives in synthesizing structurally complex and biologically significant molecules. A method described involves cyclopropanation of dehydroamino acids using diazo compounds, showcasing the compound's role in synthesizing amino acid derivatives with potential pharmaceutical applications (Adams et al., 2003).
Synthesis of Novel Compounds
Studies reveal the synthesis of novel compounds like 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting cyclopropenone derivatives with isocyanates, demonstrating the cyclopropyl group's utility in creating new chemical entities with potential uses in material science and medicinal chemistry (Yoshida et al., 1987).
Antimicrobial Agents
Research on phenyl cyclopropyl methanones explores their synthesis and evaluation as antimicrobial agents, underscoring the importance of cyclopropyl derivatives in developing new therapeutics. The study found certain compounds displaying significant activity against Mycobacterium tuberculosis, showcasing cyclopropyl derivatives' potential in antibiotic development (Dwivedi et al., 2005).
HIV Entry Inhibitors
A potent noncompetitive allosteric antagonist of the CCR5 receptor, crucial for HIV-1 entry into cells, has been developed using a cyclopropyl derivative. This highlights the compound's application in designing novel HIV therapeutics, demonstrating the cyclopropyl group's relevance in drug discovery and development (Watson et al., 2005).
Future Directions
The future directions for research on Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and similar compounds could involve further investigation into their potential anti-ulcer activity . The development of new anti-ulcer drugs without the characteristic side effects of current drugs is a key area of interest .
properties
IUPAC Name |
cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLBEPIRZTQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
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